

5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

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An In-Depth Technical Guide to **5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid**

Executive Summary

This guide provides a comprehensive technical overview of **5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid**, a chlorinated derivative of the indane carboxylic acid scaffold. While not a widely studied compound in its own right, it and its closely related derivatives serve as critical building blocks in modern agrochemistry. This document details its core chemical and physical properties, offers insights into its spectroscopic characteristics, discusses its synthetic context and chemical reactivity, and outlines essential safety and handling protocols. The primary focus is to equip researchers with the foundational knowledge required for its effective use in complex synthetic campaigns, particularly in the development of novel insecticides.

Introduction and Strategic Importance

5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 66041-26-7) is a solid organic compound with the molecular formula $C_{10}H_9ClO_2$.^[1] Its structure features a bicyclic indane core, substituted with a chlorine atom on the aromatic ring and a carboxylic acid group at the benzylic position. This chiral center at the C1 position implies that the compound can exist as a racemic mixture or as individual enantiomers, a critical consideration in applications where stereochemistry dictates biological activity.

The principal driver of interest in this chemical family is its role in the synthesis of advanced oxadiazine insecticides, most notably Indoxacarb.[2][3] Only the (S)-enantiomer of Indoxacarb is biologically active, which places significant importance on the stereoselective synthesis of its precursors, including derivatives of **5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid**. [2] Understanding the properties and reactivity of this core scaffold is therefore paramount for process optimization and the development of efficient, scalable synthetic routes in the agrochemical industry.

Core Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting, informing purification strategies, reaction monitoring, and structural confirmation.

Physicochemical Data

The fundamental properties of **5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid** are summarized below. This data is essential for accurate reagent measurement and for predicting its behavior in various solvent systems.

Property	Value	Source
CAS Number	66041-26-7	[1][4]
Molecular Formula	C ₁₀ H ₉ ClO ₂	[1]
Molecular Weight	196.63 g/mol	[1]
Appearance	Solid	[1]
Typical Purity	≥97%	[1]

Expected Spectroscopic Profile

While specific spectral data is not publicly cataloged, a robust profile can be predicted based on the molecule's structure. This theoretical analysis is a critical step in verifying the identity and purity of synthesized or procured material.

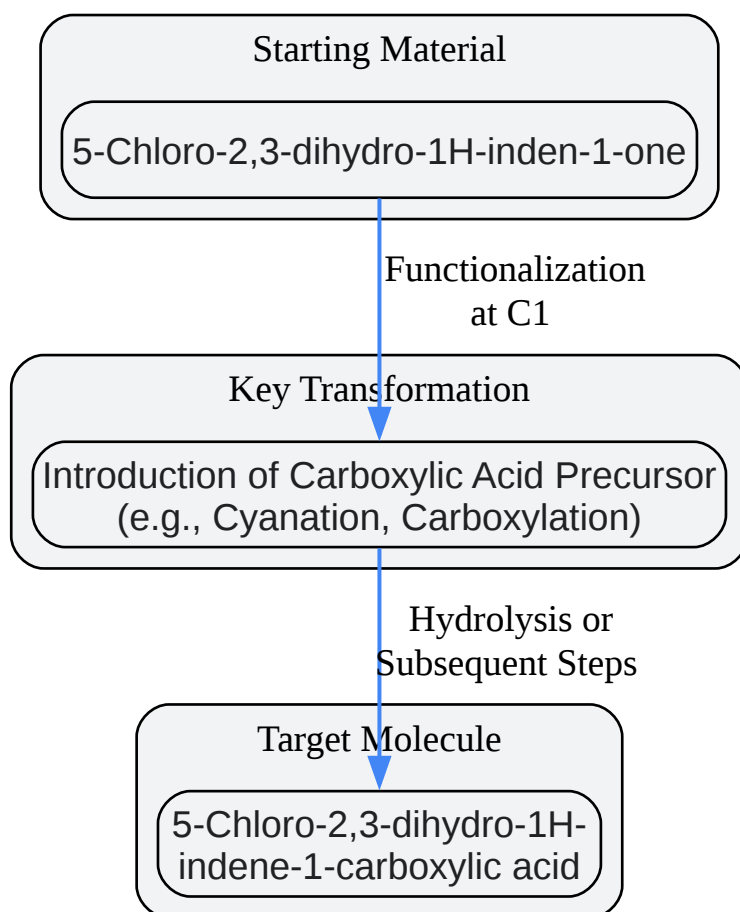
- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to be complex. The aromatic region should display signals corresponding to the three protons on the substituted benzene ring. Due to the chlorine substituent, these protons will exhibit distinct chemical shifts and coupling patterns. The proton at the C1 position is benzylic and alpha to a carbonyl, shifting it downfield. The protons on C2 and C3 of the five-membered ring are diastereotopic and will likely appear as complex multiplets.
- **^{13}C NMR Spectroscopy:** The carbon spectrum will show a characteristic signal for the carboxylic acid carbon (C=O) above 170 ppm. Aromatic carbons will appear in the 120-150 ppm range, with the carbon attached to the chlorine atom showing a distinct shift. The aliphatic carbons (C1, C2, C3) will be found in the upfield region of the spectrum.
- **Infrared (IR) Spectroscopy:** The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer (typically $\sim 2500\text{--}3300\text{ cm}^{-1}$) and a sharp, intense C=O stretching absorption around 1700 cm^{-1} . Aromatic C-H and C=C stretching bands will also be present.
- **Mass Spectrometry (MS):** The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight. A key diagnostic feature will be the presence of an M+2 peak at approximately one-third the intensity of the M^+ peak, which is the characteristic isotopic signature for a molecule containing a single chlorine atom.

Synthesis, Reactivity, and Application Context

The utility of **5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid** is defined by its synthesis and subsequent chemical transformations.

Conceptual Synthetic Workflow

The synthesis of this class of compounds often originates from precursors like 5-chloro-2,3-dihydro-1H-inden-1-one.[5] This suggests a logical synthetic pathway involving the introduction of the carboxylic acid functionality at the C1 position. The workflow below illustrates a conceptual approach.



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Caption: Conceptual synthesis of the target carboxylic acid.

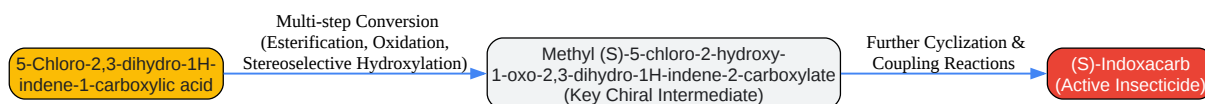
Chemical Reactivity and Derivatization

The reactivity of this molecule is dominated by the carboxylic acid group. As a carboxylic acid derivative, it can undergo nucleophilic acyl substitution to form a variety of more complex molecules.^[6] This reactivity is fundamental to its use as a synthetic intermediate.

- **Esterification:** Reaction with an alcohol (e.g., methanol) under acidic conditions will yield the corresponding methyl ester. The methyl ester is a key intermediate in several patented synthetic routes.^{[2][7]}
- **Amide Formation:** Activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with an amine will produce the corresponding amide.

- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

The diagram below illustrates the central role of this compound and its derivatives in the synthesis of the insecticide Indoxacarb.



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Caption: Role as a precursor in (S)-Indoxacarb synthesis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid** is not readily available, data from closely related analogues provide a strong basis for establishing safe handling protocols.^{[8][9][10]}

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound and its derivatives.

- Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.^{[8][11]}
- Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) inspected prior to use. Wear a lab coat or other impervious clothing to prevent skin contact.^{[8][11]}
- Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. If exposure limits are exceeded, a full-face respirator may be necessary.^{[8][11]}

Handling and Emergency Procedures

- General Handling: Avoid formation of dust and aerosols.[11] Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.
- First Aid (Inhalation): If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen.[8][11]
- First Aid (Skin Contact): Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10][11]
- First Aid (Eye Contact): Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10]
- First Aid (Ingestion): Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a specialized chemical intermediate whose value is intrinsically linked to its role in the synthesis of high-value, stereospecific agrochemicals. While its direct applications are limited, a thorough understanding of its chemical properties, reactivity, and safe handling is essential for any research or development program focused on Indoxacarb or related oxadiazine insecticides. The insights provided in this guide serve as a critical foundation for chemists and scientists working to innovate in this important field.

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